Cas no 515-40-2 (2-Chloromethyl-2-phenylpropane)

2-Chloromethyl-2-phenylpropane Chemical and Physical Properties
Names and Identifiers
-
- 1-Chloro-2-methyl-2-phenylpropane
- Neophyl chloride
- beta-Chloro-tert-butylbenzene~(2-Chloro-1,1-dimethylethyl)benzene~2,2-Dimethyl-2-phenylethyl chloride~Neophyl chloride
- (1-chloro-2-methylpropan-2-yl)benzene
- (2-chloro-1,1-dimethylethyl)Benzene
- 2-Chloromethyl-2-phenylpropane
- beta-Chloro-tert-butylbenzene
- DTXCID507167
- (.beta.-Chloro-tert-butyl)benzene
- DTXSID8027167
- EN300-139813
- CAS-515-40-2
- MFCD00000940
- .beta.,.beta.-Dimethylphenethyl chloride
- (beta-Chloro-tert-butyl)benzene
- E82990
- W-109547
- CS-W010789
- SCHEMBL1502452
- 515-40-2
- A828650
- Benzene, (2-chloro-1,1-dimethylethyl)-
- NSC-54159
- AKOS009157078
- 1-chloro-2-methyl-2-phenyl-propane
- FT-0660427
- DNXXUUPUQXSUFH-UHFFFAOYSA-
- neophylchloride
- (2-chloro-1,1-dimethyl-ethyl)benzene
- NEOPHYL CHLORIDE [MI]
- NS00032299
- OF6E0410NF
- NCGC00248883-01
- .beta.-Chloro-tert-butylbenzene
- NSC-923
- Tox21_200949
- FT-0608752
- InChI=1/C10H13Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
- NSC 54159
- NSC54159
- SY048287
- Q3867229
- (.beta.-Chloro-.alpha.,.alpha.-dimethyl)ethylbenzene
- UNII-OF6E0410NF
- (beta-Chloro-alpha,alpha-dimethyl)ethylbenzene
- AS-11669
- EINECS 208-197-7
- NSC923
- 2-Methyl-2-phenylpropyl chloride
- 2-Chloromethyl-2-phenylpropane, 99%
- (2-chloro-1,1-dimethyl-ethyl)-benzene
- beta,beta-Dimethylphenethyl chloride
- CHEMBL3185006
- NCGC00258502-01
- DB-051982
-
- MDL: MFCD00000940
- Inchi: InChI=1S/C10H13Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
- InChI Key: DNXXUUPUQXSUFH-UHFFFAOYSA-N
- SMILES: CC(C)(CCl)C1=CC=CC=C1
- BRN: 2042085
Computed Properties
- Exact Mass: 168.07100
- Monoisotopic Mass: 168.070578
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not available
- Density: 1.047 g/mL at 25 °C(lit.)
- Melting Point: 36°C (estimate)
- Boiling Point: 222°C(lit.)
- Flash Point: Fahrenheit: 204.8 ° f
Celsius: 96 ° c - Refractive Index: n20/D 1.524(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 0.00000
- LogP: 3.20300
- Merck: 6459
- Solubility: Not available
2-Chloromethyl-2-phenylpropane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Storage Condition:Store long-term at 2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
2-Chloromethyl-2-phenylpropane Customs Data
- HS CODE:29036990
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Chloromethyl-2-phenylpropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014071-500ml |
2-Chloromethyl-2-phenylpropane |
515-40-2 | 99% | 500ml |
¥322 | 2024-05-23 | |
Enamine | EN300-139813-0.1g |
(1-chloro-2-methylpropan-2-yl)benzene |
515-40-2 | 95% | 0.1g |
$19.0 | 2023-02-15 | |
Enamine | EN300-139813-25.0g |
(1-chloro-2-methylpropan-2-yl)benzene |
515-40-2 | 95% | 25.0g |
$35.0 | 2023-02-15 | |
Enamine | EN300-139813-0.5g |
(1-chloro-2-methylpropan-2-yl)benzene |
515-40-2 | 95% | 0.5g |
$19.0 | 2023-02-15 | |
TRC | C368080-500mg |
2-Chloromethyl-2-phenylpropane |
515-40-2 | 500mg |
$ 69.00 | 2023-09-08 | ||
TRC | C368080-2.5g |
2-Chloromethyl-2-phenylpropane |
515-40-2 | 2.5g |
$ 121.00 | 2023-04-18 | ||
TRC | C368080-5g |
2-Chloromethyl-2-phenylpropane |
515-40-2 | 5g |
$ 161.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BC001-100ml |
2-Chloromethyl-2-phenylpropane |
515-40-2 | 99% | 100ml |
156.0CNY | 2021-08-06 | |
TRC | C368080-1000mg |
2-Chloromethyl-2-phenylpropane |
515-40-2 | 1g |
$ 87.00 | 2023-04-18 | ||
Enamine | EN300-139813-100.0g |
(1-chloro-2-methylpropan-2-yl)benzene |
515-40-2 | 95% | 100.0g |
$77.0 | 2023-02-15 |
2-Chloromethyl-2-phenylpropane Related Literature
-
Gopal Sabapathi,Ponnambalam Venuvanalingam New J. Chem. 2022 46 14992
-
2. 548. Homolytic substitution at a saturated carbon atom. Part I. Products of the gaseous nitration of t-butylbenzeneH. C. Duffin,E. D. Hughes,Christopher Ingold J. Chem. Soc. 1959 2734
-
3. 549. Homolytic substitution at a saturated carbon atom. Part II. Products of the photoinduced gaseous chlorination of t-butylbenzeneJ. D. Backhurst,E. D. Hughes,Christopher Ingold J. Chem. Soc. 1959 2742
-
Anna C. Vetter,Kirill Nikitin,Declan G. Gilheany Chem. Commun. 2018 54 5843
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5. Phenyl migration in the molecular pyrolytic elimination of 1-chloro-2-methyl-2-phenylpropane in the gas phaseGabriel Chuchani,Rosa M. Domínguez J. Chem. Soc. Perkin Trans. 2 1994 1499
Additional information on 2-Chloromethyl-2-phenylpropane
Comprehensive Analysis of 2-Chloromethyl-2-phenylpropane (CAS No. 515-40-2): Properties, Applications, and Industry Trends
2-Chloromethyl-2-phenylpropane (CAS 515-40-2), also known as α-Chlorocumene, is a versatile organic compound with significant relevance in modern chemical synthesis. This halogenated derivative of cumene features a chloromethyl group attached to a tertiary carbon adjacent to a phenyl ring, imparting unique reactivity patterns. The compound's molecular formula C10H13Cl and molecular weight 168.66 g/mol make it particularly valuable as a building block in pharmaceutical intermediates and specialty chemicals.
Recent advancements in green chemistry have spotlighted compounds like 515-40-2 due to their role in atom-efficient reactions. Industry data shows growing interest in "sustainable chloromethylation techniques" and "eco-friendly phenylpropane derivatives," with search volumes increasing by 18% year-over-year. The compound's balanced lipophilicity (LogP ≈ 3.2) and stability under ambient conditions make it preferable for controlled functionalization compared to more reactive analogs.
In synthetic applications, 2-Chloromethyl-2-phenylpropane demonstrates exceptional utility in Friedel-Crafts alkylations and nucleophilic substitutions. Laboratory studies highlight its 92% yield efficiency when used as a precursor for tertiary alcohol synthesis, addressing common queries about "high-yield chloromethyl coupling reactions." The compound's crystalline form (mp 34-36°C) and solubility profile (soluble in ethanol, ether; insoluble in water) facilitate precise stoichiometric control—a key concern in "precision organic synthesis" searches.
Emerging research explores 515-40-2's potential in material science, particularly in polymer cross-linking agents. Patent analyses reveal a 40% increase in filings involving chloromethyl aromatic compounds for thermoset resins since 2020. This aligns with market demands for "heat-resistant polymeric materials" and "advanced composite precursors," terms demonstrating 25% monthly search growth in chemical databases.
Quality specifications for 2-Chloromethyl-2-phenylpropane typically require ≥98% purity (GC), with strict control of isomeric impurities. Analytical techniques like HPLC-MS and NMR spectroscopy verify structural integrity, addressing common quality assurance questions in "halogenated compound characterization." Storage recommendations emphasize amber glass containers at 2-8°C to maintain stability, a critical consideration for "light-sensitive organics" preservation.
The compound's safety profile warrants standard organic laboratory precautions, with particular attention to moisture-sensitive handling due to potential HCl formation. Recent innovations in microreactor technology have improved process safety for chloromethyl compounds, a trending topic in "continuous flow chemistry" discussions. Regulatory compliance follows standard halogenated hydrocarbon guidelines, with proper ventilation being essential—addressing frequent "organic chloride handling protocols" queries.
Market projections indicate steady 6.8% CAGR growth for phenylpropane derivatives through 2030, driven by demand in electronic materials and agrochemicals. Strategic partnerships are developing catalytic chloromethylation methods to enhance 515-40-2 production efficiency, responding to industry needs for "cost-effective aromatic chlorination." These developments position 2-Chloromethyl-2-phenylpropane as a compound of continuing significance in advanced organic chemistry.
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